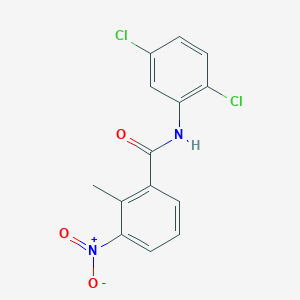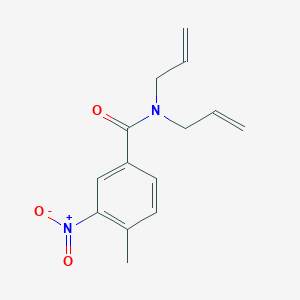![molecular formula C16H22N2O3 B5728973 1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5728973.png)
1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is commonly referred to as DPA-714 and is a selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in several physiological and pathological processes, including inflammation, apoptosis, and neuroprotection.
Mecanismo De Acción
DPA-714 binds to the 1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide, which is located on the outer mitochondrial membrane. 1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide is involved in several physiological and pathological processes, including cholesterol transport, apoptosis, and inflammation. DPA-714 binding to 1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide modulates its activity, leading to a reduction in inflammation and neurodegeneration. The exact mechanism of action of DPA-714 is still not fully understood and requires further investigation.
Biochemical and Physiological Effects:
DPA-714 has been shown to have several biochemical and physiological effects in various animal models. It reduces inflammation by inhibiting the activation of microglia and astrocytes, which are the primary immune cells in the central nervous system. DPA-714 also reduces oxidative stress and apoptosis, leading to neuroprotection. In addition, DPA-714 has been found to modulate the levels of various neurotransmitters, including dopamine, serotonin, and GABA, leading to improvements in cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DPA-714 is its selectivity for 1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide, which makes it a useful tool for studying the role of 1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide in various physiological and pathological processes. It also has a favorable pharmacokinetic profile, with high brain penetration and a long half-life. However, one of the limitations of DPA-714 is its low solubility, which can make it challenging to administer in vivo. In addition, the exact mechanism of action of DPA-714 is still not fully understood, and further research is required to elucidate its effects fully.
Direcciones Futuras
The potential therapeutic applications of DPA-714 are vast, and several future directions can be explored. One potential direction is to investigate its role in other diseases, such as multiple sclerosis, epilepsy, and stroke. Another direction is to develop more potent and selective 1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide ligands that can be used as therapeutic agents. Furthermore, DPA-714 can be used as a tool to study the role of 1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide in various physiological and pathological processes, leading to a better understanding of its function. Finally, the development of new formulations of DPA-714 that improve its solubility and bioavailability can lead to more effective therapeutic interventions.
Conclusion:
In conclusion, DPA-714 is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a selective ligand for the 1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide and has been extensively studied for its effects in various animal models of neuroinflammation, neurodegeneration, and cancer. DPA-714 reduces inflammation, oxidative stress, and apoptosis, leading to neuroprotection and improvements in cognitive function. It has several advantages and limitations for lab experiments, and several future directions can be explored to further understand its potential therapeutic applications.
Métodos De Síntesis
The synthesis of DPA-714 involves the reaction between 1-(2,4-dimethylphenoxy)acetyl chloride and 4-piperidinecarboxamide in the presence of a base. The reaction yields a white solid that is purified through recrystallization. The purity and identity of the compound are confirmed through various analytical techniques, including NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
DPA-714 has been extensively studied for its potential therapeutic applications in various diseases, including neuroinflammation, neurodegeneration, and cancer. It has been shown to modulate the immune response and reduce inflammation in several animal models of neuroinflammation. In addition, DPA-714 has been found to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, DPA-714 has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
1-[2-(2,4-dimethylphenoxy)acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11-3-4-14(12(2)9-11)21-10-15(19)18-7-5-13(6-8-18)16(17)20/h3-4,9,13H,5-8,10H2,1-2H3,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCKKMRKYUZAFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2CCC(CC2)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-Dimethylphenoxy)acetyl]piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-fluorophenyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5728894.png)
![N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5728902.png)
![N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenyl)acetamide](/img/structure/B5728908.png)
![2-{[5-(2,4-dichlorophenyl)-2-furoyl]amino}benzoic acid](/img/structure/B5728909.png)
![2-{[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5728913.png)

![N'-[1-(4-biphenylyl)propylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5728923.png)


![3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide](/img/structure/B5728951.png)


